Cas no 2501-02-2 (4,4'-Dinitrostilbene)

4,4'-Dinitrostilbene structure
4,4'-Dinitrostilbene structure
商品名:4,4'-Dinitrostilbene
CAS番号:2501-02-2
MF:C14H10N2O4
メガワット:270.2402
MDL:MFCD00017043
CID:271544
PubChem ID:87568891

4,4'-Dinitrostilbene 化学的及び物理的性質

名前と識別子

    • 4,4'-Dinitrostilbene
    • 4,4'-Dinitro-stilben
    • 4,4'-Dinitro-stilben vom F:210-216grad
    • 4,4'-Dinitro-trans-stilbene
    • p,p'-dinitrostilbene
    • 1,1'-(1,2-Ethenediyl)bis[4-nitrobenzene]
    • NSC 12998
    • 1,2-Bis(4-nitrophenyl)ethene
    • 4,4-dinitrostilbene
    • Benzene,1,1'-(1,2-ethenediyl)bis[4-nitro-
    • 4,4'-Dinitro stilbene
    • Maybridge1_002339
    • bis(4-nitrophenyl)ethylene
    • Oprea1_661893
    • CBDivE_012395
    • DivK1c_001091
    • 4,4`-DINITROSTILBENE
    • CLVIIRIMEIEKOQ-UHFFFAOYSA-N
    • CDS1_000051
    • Bis(4-nitrophenyl)ethyne-1-radical anion
    • 1-nitro-4-[2-(4-nitrophenyl)ethenyl]benzene
    • Benzene,1,1'-(1Z)-1,2-ethenediylbis[4-nitro-
    • EINECS 212-002-0
    • 4,4'-Dinitrostilbene, (E)-
    • NS00043006
    • NSC128001
    • BENZENE, 1,1'-(1E)-1,2-ETHENEDIYLBIS(4-NITRO-
    • (E)-4,4'-Dinitrostilbene
    • 1-NITRO-4-[(1E)-2-(4-NITROPHENYL)ETHENYL]BENZENE
    • SCHEMBL458177
    • (E)-p,p'-Dinitrostilbene
    • Stilbene,4'-dinitro-, (Z)-
    • Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro-, (E)-
    • 1,2-BIS(4-NITROPHENYL)ETHANE, (E)-
    • WZ9U9ML42K
    • 736-31-2
    • NSC 128001
    • NSC-128001
    • T70650
    • HMS548C07
    • Q27148934
    • 4, (Z)-
    • P,P'-DINITROSTILBENE, (E)-
    • Benzene, 1,1'-(1E)-1,2-ethenediylbis[4-nitro-
    • 4,4'-Dinitro-cis-stilbene
    • Stilbene, 4,4'-dinitro-, (E)-
    • Benzene,1'-(1,2-ethenediyl)bis[4-nitro-, (Z)-
    • DINITROSTILBENE, (E)-4,4'-
    • 1,1'-(1,2-ETHENEDIYL)BIS(4-NITROBENZENE), (E)-
    • 4,4'-DINITROSTILBENE, TRANS-
    • NCGC00341091-01
    • AS-37637
    • D2464
    • MFCD00017043
    • 1-nitro-4-(4-nitrostyryl)benzene
    • DTXSID201032626
    • 4-(2,3-DICHLOROANILINO)-4-OXOBUT-2-ENOICACID
    • AKOS000278358
    • 619-93-2
    • CCRIS 8546
    • AS-65385
    • UNII-WZ9U9ML42K
    • Benzene, 1,1'-(1,2-ethenediyl)bis*4-nitro-
    • Benzene, 1,1'-(1,2-ethenediyl)bis(4-nitro-, (E)-
    • 2501-02-2
    • (e)-1,2-bis(4-nitrophenyl)ethene
    • LMPK13090028
    • Oprea1_423578
    • 1-Nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene
    • 1-Nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene #
    • EINECS 210-620-5
    • (E)-4,4'-dinitro-stilbene
    • trans-4,4'-Dinitrostilbene
    • Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro-
    • AB00626415-03
    • Stilbene, 4,4'-dinitro-
    • CHEBI:79798
    • (E)-1,1'-(1,2-Ethenediyl)bis(4-nitrobenzene)
    • 1,1'-(E)-ethene-1,2-diylbis(4-nitrobenzene)
    • STK386214
    • MDL: MFCD00017043
    • インチ: 1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H
    • InChIKey: CLVIIRIMEIEKOQ-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C([H])=C([H])C(=C([H])C=1[H])C([H])=C([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O

計算された属性

  • せいみつぶんしりょう: 270.06400
  • どういたいしつりょう: 270.064057
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 91.6
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.376±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 295°C(lit.)
  • ふってん: 394.6°Cat760mmHg
  • フラッシュポイント: 182.7°C
  • 屈折率: 1.71
  • ようかいど: Insuluble (1.7E-4 g/L) (25 ºC),
  • PSA: 91.64000
  • LogP: 4.71980
  • ようかいせい: 未確定

4,4'-Dinitrostilbene セキュリティ情報

  • 危険物輸送番号:3439
  • WGKドイツ:2
  • セキュリティの説明: S26; S36
  • 危険物標識: Xn Xi
  • リスク用語:R22; R36/37/38

4,4'-Dinitrostilbene 税関データ

  • 税関コード:2904209090
  • 税関データ:

    中国税関コード:

    2904209090

    概要:

    290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4,4'-Dinitrostilbene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
177669-1g
4,4'-Dinitrostilbene
2501-02-2
1g
2355.0CNY 2021-08-06
abcr
AB142690-5 g
4,4'-Dinitrostilbene, 98%; .
2501-02-2 98%
5 g
€229.40 2023-07-20
eNovation Chemicals LLC
D746892-25g
Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro-
2501-02-2 98.0%
25g
$640 2024-06-07
Fluorochem
041063-5g
trans-4,4'-Dinitrostilbene
2501-02-2 97%
5g
£189.00 2022-03-01
Cooke Chemical
A3468112-250mg
4,4'-Dinitrostilbene
2501-02-2 >98.0%(HPLC)
250mg
RMB 135.20 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-272666-500 mg
trans-4,4′-Dinitrostilbene,
2501-02-2
500MG
¥699.00 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RP537-5g
4,4'-Dinitrostilbene
2501-02-2 98.0%(LC)
5g
¥1182.5 2023-09-02
eNovation Chemicals LLC
D746892-5g
Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro-
2501-02-2 98.0%
5g
$225 2025-02-26
1PlusChem
1P002QMT-25g
Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro-
2501-02-2 >98.0%(HPLC)
25g
$721.00 2025-03-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RP537-1g
4,4'-Dinitrostilbene
2501-02-2 98.0%(LC)
1g
¥460.8 2023-09-02

4,4'-Dinitrostilbene 関連文献

4,4'-Dinitrostilbeneに関する追加情報

Professional Introduction to 4,4'-Dinitrostilbene (CAS No. 2501-02-2)

4,4'-Dinitrostilbene, with the chemical formula C₁₄H₈N₂O₄ and CAS number 2501-02-2, is a nitro-substituted derivative of stilbene, a class of organic compounds known for their diverse biological activities. This compound has garnered significant attention in the field of chemomedicine due to its unique structural properties and promising pharmacological effects. The nitro groups introduced into the stilbene backbone not only modify its electronic distribution but also enhance its reactivity, making it a valuable scaffold for drug design and development.

The structure of 4,4'-Dinitrostilbene features two nitro (-NO₂) groups positioned symmetrically at the para positions of the stilbene core. This arrangement imparts a strong electron-withdrawing effect, which can modulate the compound's interactions with biological targets. Stilbenes, in general, are known for their antioxidant, anti-inflammatory, and anticancer properties, and the nitration process further extends these capabilities by introducing additional functional handles for chemical modification.

In recent years, 4,4'-Dinitrostilbene has been extensively studied for its potential applications in oncology research. The nitro groups enable selective binding to specific biomolecules, including enzymes and receptors involved in cancer cell proliferation and survival. Preliminary studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by disrupting key signaling pathways. Furthermore, its ability to generate reactive oxygen species (ROS) under specific conditions suggests a possible role in photodynamic therapy when combined with light sources.

One of the most intriguing aspects of 4,4'-Dinitrostilbene is its versatility as a pharmacophore. Researchers have leveraged its scaffold to develop novel derivatives with enhanced bioavailability and targeted action. For instance, modifications such as methoxy or fluoro substitution at various positions on the stilbene ring have been explored to optimize pharmacokinetic profiles. These efforts align with the growing trend in drug discovery toward rational design based on structure-activity relationships (SAR).

The synthesis of 4,4'-Dinitrostilbene typically involves the nitration of stilbene precursors using classical chemical methods or more modern catalytic approaches. Advances in green chemistry have led to the development of milder conditions that minimize byproduct formation while maintaining high yields. Such innovations are crucial for scaling up production while adhering to environmental regulations and sustainability goals.

Recent publications highlight the compound's potential in modulating immune responses. The nitro groups on 4,4'-Dinitrostilbene can engage with immune cell receptors, potentially leading to therapeutic benefits in autoimmune diseases or chronic inflammation. Animal models have shown promising results when treated with this compound or its derivatives, suggesting a future role in immunomodulatory therapies.

From a computational chemistry perspective, 4,4'-Dinitrostilbene has been subjected to extensive molecular modeling studies to elucidate its binding mechanisms. Quantum mechanical calculations have revealed insights into how the nitro groups interact with biological targets at an atomic level. These findings are instrumental in guiding medicinal chemists toward designing more potent and selective analogs.

The pharmacological profile of CAS No. 2501-02-2 also includes preliminary data on its interaction with mitochondrial respiration in cancer cells. The electron-withdrawing nature of the nitro groups may interfere with ATP production by disrupting electron transport chain function—a mechanism that could be exploited to starve tumor cells of energy while sparing healthy tissues.

Regulatory considerations play a significant role in advancing 4,4'-Dinitrostilbene into clinical trials. Compliance with Good Manufacturing Practices (GMP) is essential for producing sufficient quantities of high-purity material for preclinical studies. Collaborations between academic institutions and pharmaceutical companies are fostering interdisciplinary approaches to overcome bottlenecks in translating laboratory findings into market-ready therapeutics.

The future directions for research on this nitro-stilbene derivative include exploring its role as an adjuvant in combination therapies. By pairing it with other agents that target different pathways—such as kinase inhibitors or DNA-damaging drugs—scientists aim to achieve synergistic effects that could improve treatment outcomes for patients with advanced malignancies.

In conclusion, 4,4'-Dinitrostilbene (CAS No. 2501-02-2) represents a compelling example of how structural modification can unlock new therapeutic potentials from existing scaffolds. Its unique combination of reactivity and biological activity positions it as a cornerstone compound for future drug discovery initiatives across multiple disease areas.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2501-02-2)4,4'-Dinitrostilbene
A1203068
清らかである:99%
はかる:25g
価格 ($):460.0